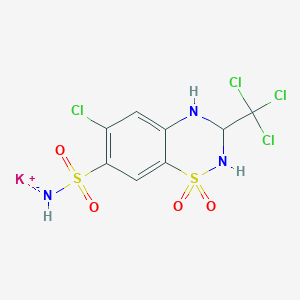

Teclothiazide potassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Teclothiazide potassium salt is a derivative of teclothiazide, a thiazide diuretic. Thiazide diuretics are commonly used to treat hypertension and edema by promoting the excretion of sodium and water from the body. This compound has not been marketed widely, but it holds potential due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of teclothiazide potassium salt involves the reaction of teclothiazide with potassium hydroxide. The process typically includes:

- Dissolving teclothiazide in a suitable solvent.

- Adding potassium hydroxide to the solution.

- Stirring the mixture under controlled temperature and pH conditions.

- Isolating the product by filtration and drying .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process may involve:

- Using industrial-grade solvents and reagents.

- Employing large-scale reactors for the reaction.

- Utilizing advanced filtration and drying techniques to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: Teclothiazide potassium salt undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.

Reduction: Can be reduced to form corresponding amines.

Substitution: Undergoes nucleophilic substitution reactions at the sulfonamide group

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic conditions.

Reduction: Sodium borohydride, in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols, under basic conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted sulfonamides

Scientific Research Applications

Teclothiazide potassium salt has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular ion transport and enzyme inhibition.

Medicine: Investigated for its potential use in treating hypertension and related cardiovascular conditions.

Industry: Utilized in the development of new diuretic formulations and as a reference compound in quality control .

Mechanism of Action

Teclothiazide potassium salt exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, reducing blood volume and blood pressure. The compound also affects potassium and calcium excretion, contributing to its diuretic and antihypertensive properties .

Comparison with Similar Compounds

Chlorothiazide: Another thiazide diuretic with similar diuretic and antihypertensive effects.

Hydrochlorothiazide: Widely used thiazide diuretic with a well-established safety profile.

Bendroflumethiazide: Known for its potent diuretic action .

Uniqueness of Teclothiazide Potassium Salt: this compound is unique due to its specific molecular structure, which may offer advantages in terms of solubility and bioavailability. Its potassium salt form also provides additional potassium supplementation, potentially reducing the risk of hypokalemia associated with thiazide diuretics .

Biological Activity

Teclothiazide potassium salt, a thiazide diuretic, is primarily used in the management of hypertension and edema. This article explores its biological activity, mechanisms of action, clinical applications, and potential side effects, supported by data tables and case studies.

This compound functions by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, which contributes to its diuretic effect. The mechanism can be summarized as follows:

- Inhibition of Sodium-Chloride Symporter: Reduces sodium reabsorption.

- Increased Diuresis: Results in increased excretion of sodium, chloride, and water.

- Potassium Loss: The mechanism also causes potassium loss due to the sodium-potassium exchange in renal tubular cells.

Clinical Applications

This compound is indicated for:

- Hypertension Management: It lowers blood pressure effectively, often used alone or in combination with other antihypertensive medications.

- Edema Treatment: It is prescribed for edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid therapy.

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

| Parameter | Effect |

|---|---|

| Sodium Excretion | Increased due to inhibition of Na-Cl cotransporter |

| Chloride Excretion | Increased alongside sodium |

| Potassium Excretion | Increased risk of hypokalemia |

| Blood Pressure Reduction | Significant decrease in systolic and diastolic BP |

| Vasodilatory Effects | Mediated by calcium-activated potassium channels |

| Side Effects | Hypokalemia, metabolic alkalosis |

Case Studies

- Thiazide-Induced Hypokalemic Paralysis : A rare case reported hypokalemic non-periodic paralysis due to excessive use of thiazide diuretics. The patient experienced significant muscle weakness and required potassium repletion therapy .

- Combination Therapy Efficacy : A study comparing thiazide diuretics alone versus in combination with potassium-sparing agents demonstrated that the combination was more effective in lowering blood pressure while minimizing hypokalemia risks. The results showed a mean difference in systolic blood pressure reduction favoring combination therapy .

Research Findings

Recent studies have highlighted various aspects of Teclothiazide's biological activity:

- Vasodilatory Mechanism : Research indicates that thiazides may exert their antihypertensive effects not only through diuresis but also via vasodilation mediated by activation of large-conductance calcium-activated potassium channels in vascular smooth muscle .

- Electrolyte Imbalance : Thiazides can lead to electrolyte imbalances, particularly hypokalemia. Studies emphasize monitoring serum potassium levels during treatment to prevent complications associated with low potassium .

Properties

CAS No. |

5306-80-9 |

|---|---|

Molecular Formula |

C8H6Cl4KN3O4S2 |

Molecular Weight |

453.2 g/mol |

IUPAC Name |

potassium;[6-chloro-1,1-dioxo-3-(trichloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl]sulfonylazanide |

InChI |

InChI=1S/C8H6Cl4N3O4S2.K/c9-3-1-4-6(2-5(3)20(13,16)17)21(18,19)15-7(14-4)8(10,11)12;/h1-2,7,14-15H,(H-,13,16,17);/q-1;+1 |

InChI Key |

FGTYQCIAHOQBDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)[NH-])S(=O)(=O)NC(N2)C(Cl)(Cl)Cl.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.